molecular formula C17H24N4O3S B11117687 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone

Cat. No.: B11117687
M. Wt: 364.5 g/mol
InChI Key: GPIUPHABMBLFGL-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfone group attached to a piperazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the pyrazole ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent . The final step involves the sulfonation of the piperazine ring with a sulfonyl chloride derivative, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone is unique due to its combination of functional groups, which impart specific chemical and biological properties.

Properties

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H24N4O3S/c1-14-17(13-19(2)18-14)25(22,23)21-9-7-20(8-10-21)12-15-5-4-6-16(11-15)24-3/h4-6,11,13H,7-10,12H2,1-3H3

InChI Key

GPIUPHABMBLFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C

Origin of Product

United States

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